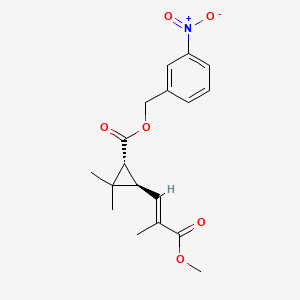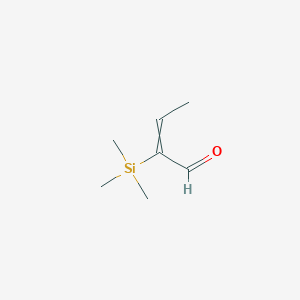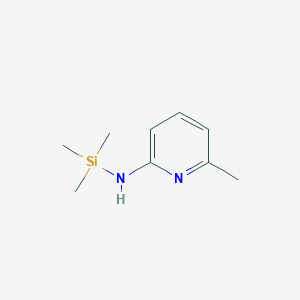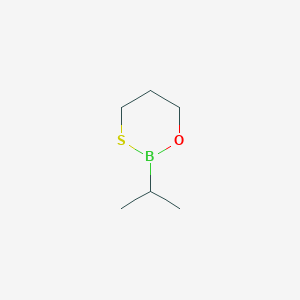
4-Hexadecyloxybenzyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexadecyloxybenzyl Chloride is an organic compound characterized by a benzene ring substituted with a hexadecyloxy group and a benzyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecyloxybenzyl Chloride typically involves the reaction of 4-hexadecyloxybenzyl alcohol with thionyl chloride. The reaction is carried out in dry dichloromethane with a catalytic amount of dimethylformamide at 0°C . The reaction proceeds as follows: [ \text{4-Hexadecyloxybenzyl alcohol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hexadecyloxybenzyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include benzyl ethers, benzyl amines, and other substituted benzyl derivatives.
Oxidation: Products include benzaldehydes and benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-Hexadecyloxybenzyl Chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hexadecyloxybenzyl Chloride involves its reactivity at the benzylic position. The benzyl chloride moiety undergoes nucleophilic substitution, leading to the formation of various derivatives. The hexadecyloxy group imparts lipophilicity, enhancing the compound’s interaction with biological membranes and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Benzyl Chloride: Similar in structure but lacks the hexadecyloxy group.
4-Octyloxybenzyl Chloride: Similar but with a shorter alkoxy chain.
4-Methoxybenzyl Chloride: Similar but with a methoxy group instead of a hexadecyloxy group.
Uniqueness: 4-Hexadecyloxybenzyl Chloride is unique due to its long alkoxy chain, which imparts distinct physical and chemical properties. This makes it suitable for applications in material science and as an intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
115921-84-1 |
|---|---|
Molekularformel |
C23H39ClO |
Molekulargewicht |
367.0 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-hexadecoxybenzene |
InChI |
InChI=1S/C23H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19H,2-15,20-21H2,1H3 |
InChI-Schlüssel |
XVZAUMRZFPEKJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)


![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)

![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)




